Androsterone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Androsterone is a natural product found in Streptomyces nigra and Homo sapiens with data available.
Androsterone is a steroid metabolite derived from sex hormones, which displays weak androgenic properties. In testes is formed from progesterone. Androsterone sulfate is clinically recognized as one of the major androgen metabolites found in urine, in males and females. It is made in the liver from the metabolism of testosterone. Androsterone glucuronide, a dihydrotestosterone metabolite, is present in serum. Androsterone is a weak anabolic hormone. (NCI04)
A metabolite of TESTOSTERONE or ANDROSTENEDIONE with a 3-alpha-hydroxyl group and without the double bond. The 3-beta hydroxyl isomer is epiandrosterone.
Androsterone
CAS No.: 53-41-8
Cat. No.: VC21219799
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53-41-8 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
| Standard InChI Key | QGXBDMJGAMFCBF-HLUDHZFRSA-N |
| Isomeric SMILES | C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
| SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
| Melting Point | 185 °C |
Introduction
Chemical Identity and Structure
Androsterone is a steroid hormone belonging to the androgen class, characterized by the chemical formula C19H30O2 and a molecular weight of 290.4403 g/mol . First isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine, it has since been identified in various human tissues including the axilla, sebaceous glands, and skin .
Nomenclature and Identification
Androsterone is registered with CAS Registry Number 53-41-8 and is known by several alternative names in scientific literature, including:
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Androstan-17-one, 3-hydroxy-, (3α,5α)-
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3α-Hydroxy-17-androstanone
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5α-Androstan-17-one, 3α-hydroxy-
This standardized identification enables consistent reference across scientific disciplines and regulatory frameworks.
Structural Characteristics
The molecular structure of androsterone features the characteristic four-ring steroid nucleus common to all steroid hormones. Its specific three-dimensional configuration, particularly the orientation of hydroxyl and ketone groups, determines its biological activity and receptor binding properties. As a 5α-reduced steroid, androsterone has a specific stereochemistry that differentiates it from related compounds like etiocholanolone (its 5β-isomer) .
Biosynthesis and Metabolism
Androsterone is primarily a metabolite of testosterone, formed through multiple enzymatic reactions in steroid metabolism pathways. Understanding these pathways illuminates androsterone's role in endocrine physiology.
Primary Metabolic Pathway
The main biosynthetic route for androsterone involves:
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Conversion of testosterone to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase or to 5β-dihydrotestosterone by 5β-reductase
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Subsequent conversion to 5α-androstanediol or 5β-androstanediol, respectively, by the enzyme 3α-hydroxysteroid dehydrogenase
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Final conversion to androsterone (from 5α-androstanediol) or etiocholanolone (from 5β-androstanediol) by the enzyme 17β-hydroxysteroid dehydrogenase
This metabolic sequence represents a major pathway for testosterone catabolism and elimination.
Alternative Biosynthetic Routes
Research has identified an alternative pathway for androsterone formation:
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Progesterone → 17α-hydroxy-progesterone (via CYP17α-hydroxylase/17,20 lyase) → 5α-pregnane-17α-ol-3,20-dione (via SRD5A1) → 5α-pregnane-3α,17α-diol-20-one (via AKR1C2) → androsterone (via CYP17α-hydroxylase/17,20 lyase) → 3α-diol (via AKR1C3)
This pathway demonstrates the interconnected nature of steroid metabolism and provides alternative routes for androsterone production.
Physiological Functions
Androsterone exhibits several biological activities that contribute to its physiological significance in the human body.
Androgenic Activity
As an androgen, androsterone produces masculinizing effects, though its potency is considerably lower than testosterone. Scientific measurements indicate that androsterone's androgenic potency is approximately 1/7 the intensity of testosterone . This reduced potency results from its lower binding affinity for androgen receptors.
Neurosteroid Activity
Beyond its classical endocrine functions, androsterone can serve as an inhibitory androstane neurosteroid . Neurosteroids are endogenous steroids that can rapidly alter neuronal excitability through interaction with neurotransmitter-gated ion channels. As an inhibitory neurosteroid, androsterone may modulate central nervous system function, potentially affecting mood, cognition, and neurological processes.
Molecular Signaling
Recent research has identified androsterone's involvement in a molecular switch controlling ligand access to the androgen receptor (AR). This switch involves:
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AKR1C2, which reduces 5α-DHT to 3α-diol in epithelial cells
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HSD17B6, which oxidizes 3α-diol back to 5α-DHT in stromal cells
This mechanism represents a sophisticated regulation system for androgen action at the cellular level.
Analytical Detection Methods
Modern analytical techniques enable precise detection and quantification of androsterone in various matrices, supporting both research and clinical applications.
LC-MS/MS Methodology
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for androsterone detection. Key parameters of this method include:
| Parameter | Value |
|---|---|
| Ionization mode | Positive |
| MRM transition | 291.4→273.4 |
| Linear range | 100-400 ng/ml |
| Detection limit (LOD) | 10 ng/ml |
| Quantification limit (LOQ) | 30 ng/ml |
| Correlation coefficient | 0.9968 |
This analytical approach provides high sensitivity and specificity for androsterone quantification .
Method Validation Statistics
Statistical validation of the LC-MS/MS method demonstrates its reliability across different concentration ranges:
| Concentration (ng/ml) | Intra-day Mean ±SD (ng/ml) | Intra-day RSD (%) | Inter-day Mean ±SD (ng/ml) | Inter-day RSD (%) |
|---|---|---|---|---|
| 140 | 135.01±0.22 | 0.16 | 132.22±0.26 | 0.19 |
| 240 | 238.04±0.14 | 0.06 | 235.88±0.28 | 0.12 |
| 340 | 337.12±0.14 | 0.04 | 335.12±0.41 | 0.12 |
These validation data confirm the precision and accuracy of the analytical method .
Natural Sources
While androsterone is primarily produced endogenously, research has identified its presence in certain plant sources, expanding our understanding of its distribution in nature.
Presence in Celery
Scientific analysis has detected androsterone in celery roots using LC-MS/MS methods. Quantitative measurements revealed varying concentrations among different celery varieties:
| Celery variety | Androsterone content (mg/kg) |
|---|---|
| Variety 1 | 7.61 (mean of 7.44, 7.61, 7.72) |
| Variety 2 | 12.18 (mean of 12.05, 12.18, 12.31) |
| Variety 3 | 9.74 (mean of 9.81, 9.74, 9.61) |
These measurements indicate that androsterone represents approximately 0.0007% to 0.0012% of total celery composition . This finding raises intriguing questions about the potential dietary intake of androsterone and its possible physiological effects.
Clinical and Research Implications
Current research continues to explore androsterone's roles in various physiological and pathological conditions.
Comparative Hormonal Context
In understanding androsterone's significance, it's valuable to consider it within the broader context of androgen hormones. Androgens include androstenediol, androstenedione, dehydroepiandrosterone (DHEA), dihydrotestosterone (DHT), androsterone, and testosterone . Each plays specific roles in human physiology, with varying potencies and tissue-specific effects.
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